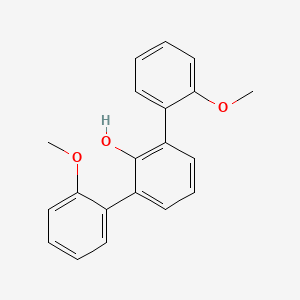
2,6-Bis(2-methoxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of a central phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)phenol typically involves the reaction of 2-methoxyphenol with a suitable reagent to introduce the methoxyphenyl groups at the 2 and 6 positions of the phenol ring. One common method involves the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide is reacted with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,6-Bis(2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Mécanisme D'action
The mechanism of action of 2,6-Bis(2-methoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. It primarily acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
2,6-Bis(2-methoxyphenyl)phenol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to simpler phenolic compounds. This structural feature allows it to have a broader range of applications and improved efficacy in various fields.
Propriétés
Numéro CAS |
205869-76-7 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2,6-bis(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H18O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13,21H,1-2H3 |
Clé InChI |
CZKLOQMAWZHZEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
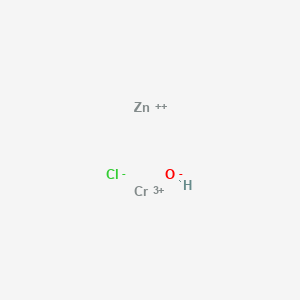
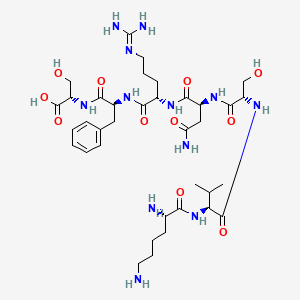
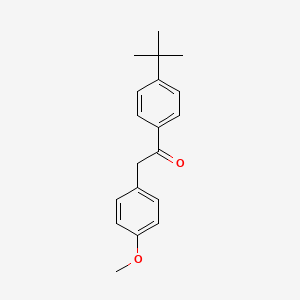
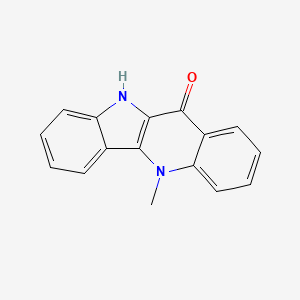
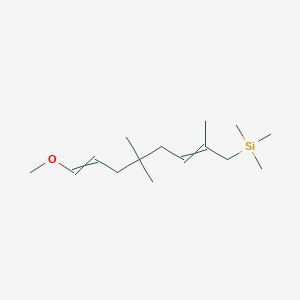
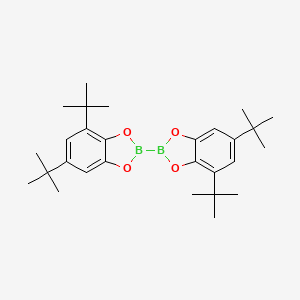
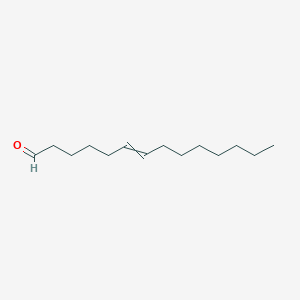
![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
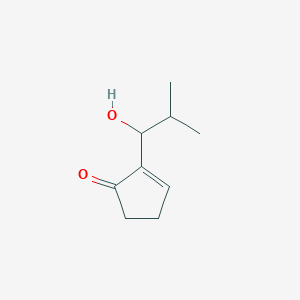
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)

